methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused with a thiazole ring. Key structural elements include:
- Thiazole moiety: Substituted with a methyl group at position 4 and a methyl carboxylate ester at position 5, enhancing solubility and electronic properties.
This compound is synthesized via protocols analogous to those described for related chromeno[2,3-c]pyrrole-diones, which involve cyclocondensation reactions using hydrazine hydrate in dioxane . Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors.
Properties
Molecular Formula |
C26H20N2O6S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl 2-[3,9-dioxo-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H20N2O6S/c1-4-12-33-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)34-22(19)24(30)28(20)26-27-14(2)23(35-26)25(31)32-3/h4-11,13,20H,1,12H2,2-3H3 |
InChI Key |
GDGDOILIESTIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole ring and other functional groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents.
Scientific Research Applications
Structural Characteristics
This compound is characterized by multiple functional groups including chromeno, pyrrol, thiazole, and carboxylate moieties. Its molecular formula is with a molecular weight of approximately 488.5 g/mol . The presence of these diverse functional groups contributes to its potential biological activities.
Potential Biological Activities
Preliminary studies indicate that methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate may exhibit significant biological activities. These activities could involve interactions with specific molecular targets such as enzymes or receptors involved in various biological pathways. Such interactions may lead to therapeutic applications in treating diseases such as cancer or inflammation.
Synthesis and Characterization
The synthesis of this compound typically involves several steps that may include the use of catalysts and specific solvents to optimize yield and purity. The synthesis process is crucial for producing this compound in sufficient quantities for further research and application. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Applications in Drug Development
Given its structural diversity and potential biological activity, this compound holds promise in drug development. Its ability to interact with biological targets suggests potential roles as:
- Anticancer Agents : Due to its potential inhibitory effects on cancer cell proliferation.
- Anti-inflammatory Agents : Targeting pathways involved in inflammatory responses.
Future Research Directions
While preliminary findings are promising, further research is necessary to elucidate the mechanisms of action of methyl 2-{3,9-dioxo...}. Future studies should focus on:
- In-depth Biological Assays : To evaluate the efficacy and safety profiles of this compound.
- Molecular Docking Studies : To predict interactions with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-{1-[4-(Dimethylamino)Phenyl]-3,9-Dioxo-1H,2H,3H,9H-Chromeno[2,3-c]Pyrrol-2-yl}-4-Methyl-1,3-Thiazole-5-Carboxylate ()
- Structural Differences: Ester group: Ethyl ester (vs. methyl ester in the target compound), affecting lipophilicity. Aryl substituent: 4-(Dimethylamino)phenyl (electron-donating) vs. 3-(propenyloxy)phenyl (electron-withdrawing/steric).
- Implications: The dimethylamino group enhances solubility in polar solvents and may influence π-π stacking interactions in crystal packing .
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones ()
- Key Similarity: Shared chromeno[2,3-c]pyrrole-dione core.
- Synthetic Comparison :
Thiazole-Containing Analogues
4-(4-Fluorophenyl)-2-(Pyrazolyl)thiazoles ()
- Structural Comparison :
- Crystallography :
- compounds exhibit triclinic (P 1) symmetry with two independent molecules per asymmetric unit, a feature likely shared by the target compound due to similar steric demands .
- Planarity differences: The fluorophenyl group in compounds is perpendicular to the core, whereas the propenyloxy group in the target compound may adopt a coplanar conformation to minimize steric clashes.
Fused Heterocyclic Systems
Pyrano[2,3-c:6,5-c']Dipyrazoles ()
- Structural Contrast: Pyrano-dipyrazoles feature a [6-5-5] fused system with five heteroatoms, whereas the target compound has a [6-5] fused system with three heteroatoms (O, N, S).
- Synthetic Routes: Pyrano-dipyrazoles are synthesized via aldehyde-pyrazolone condensations, contrasting with the hydrazine-based cyclization used for chromeno-pyrroles .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Spectroscopic Comparison
*Predicted based on functional groups; †From azide-alkyne cycloaddition product .
Research Findings and Implications
- Crystallography: The target compound’s crystal structure (if resolved) would likely require SHELX-based refinement, given its complexity and similarity to compounds . Hydrogen-bonding patterns, critical for packing, may resemble those in chromeno-pyrroles, with C=O groups acting as acceptors .
- Synthetic Challenges : The propenyloxy group may introduce instability under acidic conditions, necessitating optimized purification protocols, as seen in ’s triazole synthesis .
Biological Activity
The compound methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The key steps often include:
- Formation of the thiazole ring : Utilizing thioamide derivatives and appropriate alkylating agents.
- Chromeno-pyrrole integration : Achieved through cyclization reactions involving substituted phenols and pyrrole derivatives.
- Final esterification : Converting the acid to the methyl ester using methyl iodide or similar reagents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of similar thiazole-containing compounds. For instance, derivatives have shown significant inhibitory effects against a range of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM for some derivatives .
Table 1: Antimicrobial Activity of Related Thiazole Compounds
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3c | E. coli | 0.25 |
| 3f | S. aureus | 0.30 |
These findings suggest that the thiazole moiety enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). Results indicated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating potential as anticancer agents .
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3g | HaCat | >100 |
| 3c | Balb/c 3T3 | 50 |
The mechanism by which these compounds exert their biological effects often involves interaction with key microbial enzymes or cellular targets:
- DNA Gyrase Inhibition : Molecular docking studies have shown that these compounds can bind effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding interactions typically involve hydrogen bonds and hydrophobic interactions with amino acid residues in the active site .
- Glucosamine-6-phosphate Synthase Inhibition : Some derivatives have been identified as potent inhibitors of glucosamine-6-phosphate synthase, an enzyme critical for bacterial cell wall biosynthesis . This inhibition leads to impaired cell wall formation and ultimately bacterial death.
Study on Antibacterial Activity
A study published in a peer-reviewed journal evaluated a series of thiazole derivatives against various pathogens. The most active compound demonstrated a strong correlation between structural features and antimicrobial efficacy, suggesting that modifications to the thiazole ring could enhance activity against resistant strains .
Anticancer Potential
A separate investigation focused on the anticancer properties of a related compound revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that structural analogs may also possess similar mechanisms worth exploring further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
